molecular formula C13H17ClO B14356293 4-Chloro-2-(1-methylcyclohexyl)phenol CAS No. 90137-74-9

4-Chloro-2-(1-methylcyclohexyl)phenol

Cat. No.: B14356293
CAS No.: 90137-74-9
M. Wt: 224.72 g/mol
InChI Key: GJPFNEJNBCKFOV-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methylcyclohexyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a chlorine atom at the 4-position and a 1-methylcyclohexyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methylcyclohexyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-(1-methylcyclohexyl)phenol. This reaction typically requires the use of a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the phenol ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(1-methylcyclohexyl)phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methylcyclohexyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and the 1-methylcyclohexyl group can influence the compound’s lipophilicity and its ability to penetrate cell membranes. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Similar in structure but lacks the 1-methylcyclohexyl group.

    2-Chlorophenol: Chlorine atom is at the 2-position instead of the 4-position.

    4-Methylphenol (p-Cresol): Contains a methyl group instead of a chlorine atom at the 4-position.

Uniqueness

4-Chloro-2-(1-methylcyclohexyl)phenol is unique due to the presence of both a chlorine atom and a 1-methylcyclohexyl group, which impart distinct chemical and biological properties

Properties

CAS No.

90137-74-9

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

4-chloro-2-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C13H17ClO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3

InChI Key

GJPFNEJNBCKFOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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